molecular formula C12H8F3NO3 B1527573 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 848188-39-6

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Número de catálogo: B1527573
Número CAS: 848188-39-6
Peso molecular: 271.19 g/mol
Clave InChI: FVFNQVGTSWPNAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H8F3NO3 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₅F₃N₂O₃
  • Molecular Weight : 234.13 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)2.41Induction of apoptosis via caspase activation
HCT-116 (Colon)1.54Cell cycle arrest at G1 phase
U-937 (Leukemia)0.78Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays indicate that the compound triggers apoptosis in cancer cells through caspase activation, leading to increased levels of cleaved caspase-3 and p53 expression .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells .
  • Selective Cytotoxicity : Studies suggest that the presence of the trifluoromethyl group enhances the selectivity and potency against certain cancer types compared to non-fluorinated analogs .

Study on Breast Cancer Cells (MCF-7)

In a study evaluating the effects of this compound on MCF-7 cells, it was found that:

  • The compound exhibited an IC₅₀ value of 2.41 µM.
  • It induced apoptosis in a dose-dependent manner.
  • Western blot analysis confirmed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Study on Colon Cancer Cells (HCT-116)

Another study focused on HCT-116 cells revealed:

  • An IC₅₀ value of 1.54 µM.
  • The compound caused significant cell cycle arrest at the G1 phase.
  • Molecular docking studies indicated strong interactions with key cellular targets involved in cell proliferation.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid?

Answer:
A common approach involves cyclocondensation reactions. For example, refluxing precursors (e.g., 3-(trifluoromethyl)phenyl-substituted intermediates) with sodium acetate in acetic acid promotes oxazole ring formation. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical to isolate the carboxylic acid derivative . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratios for aldehyde and amine components) can improve yields.

Q. Basic: How is the compound’s structural identity confirmed?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the oxazole ring geometry and trifluoromethylphenyl orientation .
  • Spectroscopy : Combine 1H NMR^1 \text{H NMR} (to confirm methyl and aromatic protons), 13C NMR^{13} \text{C NMR} (to identify carboxylic acid and trifluoromethyl carbons), and FTIR (to validate C=O and C-F stretches at ~1700 cm1^{-1} and 1100–1200 cm1^{-1}, respectively) .

Q. Basic: What physicochemical properties are critical for experimental design?

Answer:
Key properties include:

  • Melting point : 113–115°C (indicative of purity and crystalline stability) .
  • pKa : ~2.51 (predicted), essential for solubility adjustments in biological assays .
  • Lipophilicity : LogP values (calculated or experimentally derived) influence membrane permeability in pharmacological studies.

Q. Advanced: How can researchers resolve contradictions between spectral data and expected structural features?

Answer:

  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C12H8F3NO3\text{C}_{12}\text{H}_8\text{F}_3\text{NO}_3).
  • Dynamic NMR : Detect rotational barriers in the trifluoromethyl group or oxazole ring tautomerism if peaks show unexpected splitting .
  • Impurity profiling : Employ HPLC (e.g., C18 columns with acetonitrile/water gradients) to identify byproducts from incomplete cyclization or hydrolysis .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., -Cl, -CF2_2CF3_3) to assess electronic effects on target binding .
  • Docking simulations : Use software like AutoDock Vina with crystallographic data (e.g., PDB files) to predict interactions with enzymes (e.g., cyclooxygenase-2) .
  • Metabolic stability assays : Incubate the compound with liver microsomes to evaluate carboxylic acid bioactivation (e.g., glucuronidation susceptibility) .

Q. Advanced: How should analytical methods be validated for this compound?

Answer:

  • Specificity : Demonstrate separation from structurally related impurities (e.g., ethyl ester derivatives) via HPLC with UV detection at 254 nm .
  • Accuracy : Spike-and-recovery experiments in biological matrices (e.g., plasma) should achieve >95% recovery.
  • Documentation : Request Certificates of Analysis (COAs) from suppliers to verify purity (>97% by HPLC) and batch-to-batch consistency .

Q. Advanced: What experimental approaches address polymorphic variability?

Answer:

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at ~115°C) .
  • Crystallization screens : Test solvents (e.g., ethanol/water vs. acetonitrile) to isolate stable polymorphs for formulation studies .

Q. Advanced: How can low yields in carboxylate activation reactions be mitigated?

Answer:

  • Coupling agents : Use HATU or EDCI with DMAP to enhance reactivity of the carboxylic acid toward amide bond formation .
  • Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester (using SOCl2_2/MeOH) to prevent side reactions during functionalization .

Propiedades

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFNQVGTSWPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.